2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is a useful research compound. Its molecular formula is C12H14ClNO2S and its molecular weight is 271.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Capacity Assessment
Compounds similar to "2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone" have been evaluated for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is a prominent method for assessing the antioxidant capacity, highlighting how certain compounds can interact with radicals like ABTS•+. This method elucidates the reaction pathways and the significance of coupling reactions in the evaluation of total antioxidant capacity, indicating a potential area of application for the compound (Ilyasov et al., 2020).
Environmental Toxicology and Endocrine Disruption
Research on compounds with similar structures has also touched upon environmental toxicology, particularly regarding their role as endocrine disruptors in humans and wildlife. For example, DDT and its metabolites have been studied for their endocrine-disrupting effects, suggesting a potential research application for examining the environmental impact and toxicological profile of "this compound" (Burgos-Aceves et al., 2021).
Organic Pollutant Degradation
The compound's potential in environmental applications, such as the degradation or remediation of organic pollutants, has been a subject of interest. Enzymatic approaches using redox mediators have shown efficacy in transforming recalcitrant compounds found in industrial wastewater, indicating a potential area of application for studying the degradation pathways of similar compounds (Husain & Husain, 2007).
Understanding Chemical and Pharmacological Interests
Morpholine and its derivatives, a component of the compound's structure, have been extensively studied for their broad spectrum of pharmacological activities. This highlights the chemical and pharmacological interests in compounds containing morpholine, suggesting a potential research application for "this compound" in designing novel therapeutic agents (Asif & Imran, 2019).
Analytical Methods in Antioxidant Activity Determination
Finally, the determination of antioxidant activity through various analytical methods provides insight into the compound's potential application in analytical chemistry and biochemistry research. Studies focusing on the mechanisms, applicability, and comparative analysis of these methods offer a foundation for exploring the antioxidant properties of "this compound" (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBNDPILSHJBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.